molecular formula C20H28N4O4 B10791519 (S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide

(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide

Cat. No.: B10791519
M. Wt: 388.5 g/mol
InChI Key: UOTUILWLEHXIMY-INIZCTEOSA-N
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Description

(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, a propyl chain, and a pyrrolidin-3-yl acetamide moiety. The compound’s structural features make it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 2-methoxyphenylpiperazine: This intermediate is synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Formation of the propyl chain: The 2-methoxyphenylpiperazine is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

    Synthesis of the pyrrolidin-3-yl acetamide: This step involves the reaction of a suitable pyrrolidine derivative with acetic anhydride to form the pyrrolidin-3-yl acetamide moiety.

    Coupling reaction: The final step involves coupling the propyl-substituted 2-methoxyphenylpiperazine with the pyrrolidin-3-yl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidin-3-yl acetamide moiety can be reduced to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels and other tissues . The binding of the compound to these receptors can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with a similar structure that acts as an alpha1-adrenergic receptor antagonist.

Uniqueness

(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group, a piperazine ring, and a pyrrolidin-3-yl acetamide moiety

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(3S)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2,5-dioxopyrrolidin-3-yl]acetamide

InChI

InChI=1S/C20H28N4O4/c1-15(25)21-16-14-19(26)24(20(16)27)9-5-8-22-10-12-23(13-11-22)17-6-3-4-7-18(17)28-2/h3-4,6-7,16H,5,8-14H2,1-2H3,(H,21,25)/t16-/m0/s1

InChI Key

UOTUILWLEHXIMY-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC(=O)NC1CC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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